molecular formula C12H23ClN2O B1464324 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one CAS No. 1178290-72-6

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one

Cat. No.: B1464324
CAS No.: 1178290-72-6
M. Wt: 246.78 g/mol
InChI Key: KGCGHSAXHKITNX-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is an organic compound that features a piperazine ring substituted with a 3-methylbutyl group and a 3-chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(3-methylbutyl)piperazine with 3-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of 3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propanoic acid.

    Reduction: Formation of 3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-ol.

Scientific Research Applications

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one has various applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The ketone group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methylbutyl)piperazin-1-yl]propan-1-one: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]propan-1-one: Similar structure but with a different alkyl substituent on the piperazine ring.

    3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]butan-1-one: Has an additional carbon in the carbonyl chain, which may influence its chemical properties and biological activity.

Uniqueness

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is unique due to the presence of both a chlorine atom and a 3-methylbutyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGHSAXHKITNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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